Product packaging for Vicianose(Cat. No.:CAS No. 14116-69-9)

Vicianose

Cat. No.: B13437423
CAS No.: 14116-69-9
M. Wt: 312.27 g/mol
InChI Key: QYNRIDLOTGRNML-ULAALWPKSA-N
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Description

Historical Context of Disaccharide Discovery and Characterization

The study of carbohydrates, including disaccharides like vicianose, has a long history in plant physiology and chemistry. Early in the history of plant physiology, oligosaccharides such as raffinose (B1225341) were discovered in sugar beet molasses in the late 19th century sci-hub.se. The subsequent decades saw the description of related higher homologs sci-hub.se. While specific historical details regarding the initial discovery and characterization of this compound itself are not as extensively documented in the provided sources as for some other oligosaccharides, its presence in various plants and its structural definition as 6-O-α-L-arabinopyranosyl-D-glucopyranose place it within the broader historical context of disaccharide research that advanced significantly with improved chromatographic techniques drugfuture.comsci-hub.se. Early work on glycosides, which often contain disaccharide moieties, also contributed to the understanding of these compounds basicmedicalkey.com. For instance, the hydrolysis of certain glycosides was studied in the early 20th century, leading to the identification of their sugar components drugfuture.com.

Contemporary Significance of this compound in Plant Biochemistry and Glycobiology

This compound holds contemporary significance in plant biochemistry and glycobiology due to its occurrence in various plant species and its involvement in specific biological processes. It is found in leguminous plants, including the seeds of Vicia sativa and Vicia angustifolia, as well as in Geum urbanum and Stevia rebaudiana ontosight.aiwikipedia.orgfoodb.ca. In plants, this compound has been shown to play a role in defense mechanisms against pathogens and insects ontosight.ai. It is a component of cyanogenic glycosides, such as vicianin (B86284), which release hydrogen cyanide upon enzymatic breakdown as a defense response amu.edu.azoup.com. The study of plant glycobiology, in general, is a rapidly growing field with relevance to understanding plant development, stress responses, and interactions with the environment frontiersin.orgfrontiersin.org. Glycans, including disaccharides like this compound, are no longer viewed solely as energy reserves but are recognized for their roles in biological information storage and transfer frontiersin.org.

Overview of this compound's Structural Role in Natural Glycosides

This compound primarily plays a structural role as the sugar component (glycone) in certain natural glycosides, particularly cyanogenic glycosides and phenolic glycosides foodb.caamu.edu.az. In cyanogenic glycosides like vicianin, this compound is linked to an alpha-hydroxynitrile aglycone amu.edu.aznih.gov. The enzymatic hydrolysis of these glycosides cleaves the bond between this compound and the aglycone, leading to the release of this compound and the subsequent breakdown of the aglycone into a carbonyl compound and hydrogen cyanide amu.edu.azoup.comnih.gov. This hydrolysis is often a two-step process involving specific β-glucosidases amu.edu.aznih.gov. In phenolic glycosides like gein (eugenol vicianoside), this compound is glycosidically linked to a phenolic moiety, such as eugenol (B1671780) foodb.ca. This glycosylation can affect the volatility and properties of the aglycone foodb.ca. The presence of this compound as the disaccharide moiety in these compounds is crucial for their biological activity and metabolism within the plant.

Here is a table summarizing some natural glycosides containing this compound:

Glycoside NameAglycone MoietyPlant Source Examples
VicianinMandelonitrile (B1675950)Vicia species
Gein (Geoside)EugenolGeum urbanum, Stevia rebaudiana
Cyanidin (B77932) 3-vicianosideCyanidin (Anthocyanidin)Viburnum dentatum

Research Scope and Methodological Approaches in this compound Studies

Research involving this compound spans various areas, including plant biochemistry, enzymology, and natural product chemistry. Methodological approaches in this compound studies often involve techniques for its isolation, purification, structural characterization, and the investigation of the enzymes that act upon this compound-containing compounds.

Common methods include:

Chromatographic Techniques: Used for the isolation and purification of this compound from plant extracts, as well as for analyzing the products of enzymatic reactions sci-hub.seresearchgate.net. Thin-layer chromatography (TLC) has been used to analyze the hydrolysis products of vicianin, showing the release of a disaccharide corresponding to this compound researchgate.net.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and confirmation of this compound and its glycosides uni.lu.

Enzymatic Hydrolysis Assays: Involve using specific glycosidases, such as vicianin hydrolase, to cleave this compound from its aglycone. Studying the activity and specificity of these enzymes provides insights into the metabolism of this compound-containing compounds in plants wikipedia.orgoup.comresearchgate.net. Research has characterized enzymes like vicianin hydrolase, which specifically hydrolyzes vicianin to release this compound and mandelonitrile wikipedia.orgoup.comresearchgate.net. Assays measure the rate of this compound release or the disappearance of the substrate oup.comresearchgate.net.

Molecular Biology Techniques: Used to study the genes encoding enzymes involved in the biosynthesis and hydrolysis of this compound-containing glycosides researchgate.net. This includes cDNA cloning and expression of these enzymes researchgate.net.

Plant Biology and Genetics: Investigating the occurrence and distribution of this compound and its related glycosides in different plant tissues and species, and studying the genetic control of their biosynthesis amu.edu.aznih.gov.

These methods collectively contribute to a comprehensive understanding of this compound's chemistry, its biological roles in plants, and the enzymatic pathways it is involved in.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O10 B13437423 Vicianose CAS No. 14116-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14116-69-9

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C11H20O10/c12-3-1-19-11(9(17)5(3)13)20-2-4-6(14)7(15)8(16)10(18)21-4/h3-18H,1-2H2/t3-,4+,5-,6+,7-,8+,9+,10?,11-/m0/s1

InChI Key

QYNRIDLOTGRNML-ULAALWPKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O

Origin of Product

United States

Occurrence and Chemodiversity of Vicianose in Biological Systems

Natural Distribution of Vicianose in Plant Genera (e.g., Vicia, Prunus, Viburnum)

The distribution of this compound is genus-specific, with notable occurrences in Vicia (vetches) and Viburnum. In the genus Vicia, this compound is a key component of the cyanogenic glycoside vicianin (B86284), which is found in the seeds of species like Vicia angustifolia. nih.govuobabylon.edu.iq The presence of vicianin is a characteristic trait of this genus and contributes to its chemical defense mechanisms.

Conversely, the genus Prunus, which includes almonds, peaches, and cherries, is well-known for producing cyanogenic glycosides, but these compounds typically contain the disaccharide gentiobiose rather than this compound. nih.govwikipedia.org The primary cyanogenic glycoside in Prunus species is amygdalin (B1666031), which upon hydrolysis yields gentiobiose. wikipedia.org Extensive research on the chemical constituents of Prunus has not indicated the presence of this compound-containing cyanogenic glycosides, suggesting that the biosynthetic pathways for these two disaccharides are distinct and have evolved differently in these plant lineages.

In the genus Viburnum, this compound is found as a sugar moiety in anthocyanins. Specifically, the fruits of Viburnum dentatum (arrowwood) contain cyanidin (B77932) 3-vicianoside, which contributes to their blue coloration. mdpi.com This highlights a different role for this compound in this genus, where it is involved in pigmentation and potentially in attracting seed dispersers.

GenusThis compound-Containing CompoundPrimary RoleReference
ViciaVicianinChemical Defense nih.govuobabylon.edu.iq
PrunusNot reportedN/A (contains gentiobiose) nih.govwikipedia.org
ViburnumCyanidin 3-vicianosidePigmentation mdpi.com

This compound as a Key Component of Cyanogenic Glycosides (e.g., Vicianin, Cyanidin 3-Vicianoside)

This compound is integral to the structure of specific cyanogenic glycosides and anthocyanins, influencing their chemical properties and biological functions.

Vicianin: This cyanogenic glycoside is primarily found in the seeds of various Vicia species. nih.govuobabylon.edu.iq Its structure consists of a mandelonitrile (B1675950) aglycone attached to this compound. The presence of the this compound moiety is crucial for the molecule's stability and its interaction with specific enzymes. When plant tissues containing vicianin are damaged, the enzyme vicianin hydrolase cleaves the glycosidic bond, releasing this compound and mandelonitrile. researchgate.net The latter is unstable and rapidly decomposes to release toxic hydrogen cyanide, a potent deterrent to herbivores.

Cyanidin 3-vicianoside: In contrast to its role in chemical defense in Vicia, this compound in Viburnum is part of an anthocyanin pigment. Cyanidin 3-vicianoside is responsible for the blue color of Viburnum dentatum fruits. mdpi.com Anthocyanins are water-soluble pigments that play a crucial role in attracting pollinators and seed dispersers. The specific sugar moiety, in this case, this compound, can influence the color, stability, and solubility of the anthocyanin.

CompoundClassAglyconeDisaccharidePrimary FunctionReference
VicianinCyanogenic GlycosideMandelonitrileThis compoundChemical Defense nih.govuobabylon.edu.iq
Cyanidin 3-vicianosideAnthocyaninCyanidinThis compoundPigmentation mdpi.com

Chemoecological Implications of this compound Occurrence and Biosynthesis

The presence of this compound in cyanogenic glycosides has significant chemoecological implications. The sugar moiety of a cyanogenic glycoside can influence its palatability to herbivores and its effectiveness as a defense compound. The specific structure of the disaccharide can affect the rate of hydrolysis by both plant and herbivore enzymes, thus modulating the speed and intensity of the cyanide release.

The biosynthesis of this compound and its incorporation into glycosides represents a metabolic investment by the plant. The formation of disaccharides like this compound requires specific glycosyltransferases that are not universally present in all plants. The evolution of these biosynthetic pathways is likely driven by the selective advantages they confer, such as enhanced defense against herbivores or improved reproductive success through effective pigmentation. The restricted distribution of this compound suggests that it has evolved to fulfill specific ecological roles in the plants that produce it.

Methodologies for Investigating this compound Distribution and Accumulation in Plant Tissues

Several analytical techniques are employed to investigate the distribution and accumulation of this compound-containing compounds in plant tissues.

Thin-Layer Chromatography (TLC): TLC is a fundamental and cost-effective method for the initial separation and identification of glycosides. For instance, the hydrolysis of vicianin can be monitored by TLC, where the disappearance of the vicianin spot and the appearance of a new spot corresponding to this compound can be observed. nih.gov Different solvent systems and visualization reagents are used to achieve optimal separation and detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantification and purification of this compound-containing compounds. Reversed-phase HPLC with a C18 column is commonly used for the separation of cyanogenic glycosides and anthocyanins. Detection is typically achieved using a Diode Array Detector (DAD), which provides spectral information, or a Mass Spectrometer (MS) for definitive identification.

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is indispensable for the structural elucidation of this compound-containing compounds. wikipedia.org Electrospray ionization (ESI) is a soft ionization technique that allows for the detection of the intact molecular ion of the glycoside. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can confirm the identity of the aglycone and the sugar moieties, including this compound.

These methodologies, often used in combination, provide a comprehensive approach to studying the chemistry, distribution, and metabolism of this compound in plants.

Structural Elucidation and Conformational Analysis of Vicianose

Advanced Spectroscopic Techniques for Glycosidic Linkage Determination (e.g., NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure and glycosidic linkage of oligosaccharides like vicianose. Analysis of 1H and 13C NMR spectra provides crucial information about the sugar residues, their anomeric configurations, and the position of the glycosidic bond oup.com. For this compound, characteristic signals in the NMR spectrum correspond to the protons and carbons of the L-arabinopyranose and D-glucopyranose units. The chemical shifts and coupling constants of the anomeric protons are particularly informative for determining the anomeric configuration (α or β) clockss.orggoogle.com. For instance, the anomeric proton of the glucose moiety in β-vicianose has been observed around δH 4.91 with a coupling constant of 7.5 Hz, indicative of a β configuration, while the anomeric proton of the arabinose unit appears around δH 4.34 with a coupling constant of 6.9 Hz, suggesting an α configuration tandfonline.comtandfonline.com.

Two-dimensional NMR techniques, such as COSY, NOESY, HMQC, and HMBC, are essential for establishing the connections between atoms and confirming the glycosidic linkage. HMBC correlations between the anomeric proton of one sugar residue and a carbon atom on the other sugar residue directly confirm the glycosidic bond position. In the case of this compound, an HMBC correlation between the H-1 of arabinose and the C-6 of glucose confirms the (1→6) linkage tandfonline.comtandfonline.com.

High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular weight of this compound, confirming its elemental composition (C11H20O10) nih.govuni.lu. Mass spectrometry can also be used to analyze fragmentation patterns of derivatized disaccharides, such as trimethylsilyl (B98337) (TMS) or trimethylsilyl-oxime derivatives, which can provide further information about the sugar units and linkage positions ebi.ac.uknih.gov. Predicted collision cross-section (CCS) values obtained from mass spectrometry can also offer insights into the 3D structure and conformation of this compound uni.lu.

Configurational Studies of Glycosidic Bonds in this compound

Configurational studies focus on determining the α or β orientation of the glycosidic bond that links the two monosaccharide units. As established through NMR analysis, the glycosidic linkage in this compound is α(1→6), connecting the C-1 of α-L-arabinopyranose to the C-6 of D-glucopyranose wikipedia.org. This α configuration at the anomeric carbon of the arabinose unit is determined by the characteristic coupling constant of its anomeric proton clockss.orggoogle.com. The configuration at the anomeric carbon of the glucose unit, which is involved in the interglycosidic linkage at C-6, is typically in the β configuration when this compound exists as a reducing sugar in equilibrium with its anomers tandfonline.comtandfonline.com.

Enzymatic hydrolysis studies can also provide evidence for the glycosidic bond configuration. Enzymes with known specificity for α- or β-glycosidic linkages can be used to selectively cleave this compound, thereby confirming the nature of the bond. For example, enzymes like vicianin (B86284) β-glucosidase, which hydrolyzes vicianin to release this compound, suggest the presence of a β-glucosidic linkage to the aglycone in the parent compound, but the linkage within this compound itself is α-L-arabinopyranosyl-(1→6)-D-glucopyranose wikipedia.orgresearchgate.netconicet.gov.ar.

Conformational Dynamics and Computational Modeling of this compound

Conformational analysis of disaccharides like this compound involves understanding the preferred spatial arrangement of the two sugar rings and the flexibility around the glycosidic linkage. The conformation is influenced by factors such as steric hindrance, hydrogen bonding, and solvent interactions.

Computational modeling techniques, such as molecular mechanics and molecular dynamics simulations, are valuable tools for exploring the conformational landscape of this compound. These methods can predict stable conformers and assess the flexibility of the glycosidic bond by analyzing the torsion angles (φ and ψ) around the interglycosidic oxygen atom. While specific detailed computational studies solely focused on this compound's conformational dynamics were not extensively found in the search results, general principles of disaccharide conformational analysis apply researchgate.netnih.gov. These principles involve calculating the potential energy surface as a function of the glycosidic torsion angles to identify low-energy conformations.

Experimental techniques like NMR spectroscopy can also provide insights into conformation through analysis of coupling constants and NOE interactions, which are dependent on interatomic distances and dihedral angles nih.gov. For instance, NOESY experiments can reveal through-space correlations between protons on different sugar rings, providing information about their proximity and relative orientation.

Research on Isomeric Forms and Anomeric Specificity of this compound

Research on isomeric forms of this compound primarily focuses on its presence as the α-L-arabinopyranosyl-(1→6)-D-glucopyranose isomer. While the glycosidic linkage between arabinose and glucose is specifically α(1→6), the glucose unit at the reducing end can exist as either the α-D-glucopyranose or β-D-glucopyranose anomer. This anomeric specificity at the reducing end is a characteristic of reducing sugars.

Studies involving enzymes that act on this compound or this compound-containing glycosides often highlight the anomeric specificity of these enzymes towards the glycosidic linkage being cleaved. For example, vicianin hydrolase specifically cleaves the β-glucosidic bond connecting this compound to the mandelonitrile (B1675950) aglycone in vicianin, demonstrating specificity for the β configuration at that position, not within the this compound disaccharide itself wikipedia.orgresearchgate.netconicet.gov.ar.

The synthesis of this compound or its derivatives can also involve research into controlling the anomeric specificity of the glycosidic bond formation. Chemical synthesis methods, such as the Koenigs-Knorr method or glycosyl imidate method, often yield mixtures of α and β anomers, which may require separation psu.edu. Controlling stereochemistry during synthesis is a key aspect of carbohydrate chemistry.

Biosynthetic Pathways and Genetic Regulation of Vicianose

Enzymatic Glycosyltransferases Involved in Vicianose Biosynthesis.

Glycosyltransferases are key enzymes in the biosynthesis of oligosaccharides like this compound. sci-hub.se These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. sci-hub.se In the context of cyanogenic glycosides containing this compound, the final step of producing the glycoside involves the glycosylation of a cyanohydrin moiety, a process catalyzed by UDPG-glycosyltransferase. amu.edu.az

While this compound is a disaccharide composed of arabinose and glucose, research on the specific glycosyltransferases directly involved in forming the α-L-arabinopyranosyl-(1→6)-D-glucopyranose linkage of this compound is often discussed in the context of the hydrolysis of vicianin (B86284) rather than its direct synthesis as a free disaccharide. The enzyme vicianin beta-glucosidase (also referred to as vicianin hydrolase) catalyzes the hydrolysis of vicianin into mandelonitrile (B1675950) and this compound. wikipedia.orgresearchgate.net This enzyme is a disaccharide-specific beta-glycosidase belonging to glycoside hydrolase family 1 (GH1). researchgate.netconicet.gov.ar It exhibits high glycone specificity for the disaccharide vicianoside. researchgate.net While this enzyme breaks down vicianin to release this compound, the synthesis of the this compound moiety within vicianin would involve glycosyltransferases that link arabinose and glucose, and then attach the disaccharide to the aglycone.

Studies on other cyanogenic glycosides, like amygdalin (B1666031) (which contains gentiobiose, a disaccharide of two glucose units), have shown that their biosynthesis involves UDP-glucosyltransferases (UGTs). researchgate.net It is plausible that similar UGTs are involved in the formation of the glucose core of this compound, and specific arabinosyltransferases are responsible for adding the arabinose unit.

Precursor Supply and Metabolic Flux in this compound Formation.

The precursors for this compound biosynthesis are the monosaccharides glucose and arabinose, which are derived from central carbon metabolism in plants. Glucose is a primary product of photosynthesis and a central metabolite in various pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Arabinose is a pentose sugar that can be synthesized from glucose through the pentose phosphate pathway and other metabolic routes.

Molecular Biology and Genetic Engineering Approaches to this compound Biosynthesis.

Molecular biology and genetic engineering techniques can be applied to understand and manipulate biosynthetic pathways, including those involving this compound. Identifying and cloning the genes encoding the specific glycosyltransferases and other enzymes involved in this compound formation (either as a free disaccharide or as part of a larger molecule like vicianin) are key steps. researchgate.netmdpi.com

For instance, the cDNA encoding vicianin hydrolase from Vicia angustifolia has been obtained and sequenced, providing insights into the protein structure and allowing for recombinant expression. researchgate.net This demonstrates the feasibility of using molecular biology tools to study enzymes related to this compound metabolism.

Genetic engineering approaches could involve overexpression of genes encoding key biosynthetic enzymes to potentially increase this compound production or the production of this compound-containing compounds. nih.govnih.gov Conversely, gene knockout or silencing could be used to study the role of specific enzymes in the pathway or to redirect metabolic flux towards desired products. nih.gov Heterologous expression of this compound biosynthetic genes in other organisms could also be explored for biotechnological production.

Compartmentalization and Regulation of this compound Pathways in Plant Cells.

Metabolic pathways in plant cells are often compartmentalized within specific organelles, which allows for efficient regulation and prevents interference between competing pathways. wikilectures.eufiveable.me This spatial separation can involve organelles like the cytosol, endoplasmic reticulum, Golgi apparatus, plastids, and vacuoles. wikilectures.euinflibnet.ac.in

While the precise compartmentalization of this compound biosynthesis itself is not explicitly detailed in the provided search results, the biosynthesis of cyanogenic glycosides, which contain this compound, is known to involve compartmentalization. basicmedicalkey.com Enzymes involved in different steps of cyanogenic glycoside biosynthesis, including cytochrome P450 enzymes and glycosyltransferases, are often localized to specific cellular membranes or compartments. researchgate.net For example, the initial steps involving cytochrome P450 enzymes in dhurrin (B190987) biosynthesis occur in microsomal membranes. amu.edu.az Cyanogenic glycosides are often stored in the cell vacuole, separated from the hydrolytic enzymes (like vicianin hydrolase) that are typically located elsewhere in the cell (e.g., cytoplasm or apoplast). researchgate.net This compartmentalization is crucial for preventing premature release of toxic hydrogen cyanide.

Regulation of this compound biosynthesis, therefore, is likely integrated with the regulation of the larger pathways in which it is involved, such as cyanogenic glycoside production. This regulation can occur at multiple levels, including gene expression, enzyme activity modulation, and the transport of substrates and products between cellular compartments. adpcollege.ac.in The movement of activated sugar precursors and the aglycone moiety between different organelles would be subject to transport mechanisms across membranes. wikilectures.eu

Enzymatic Hydrolysis and Biotransformation of Vicianose Containing Glycosides

Characterization of Glycoside Hydrolases Specific for Vicianose (e.g., Vicianin (B86284) Hydrolase, Vicianosidase)

Several glycoside hydrolases are known to act on this compound-containing substrates. A key enzyme in this category is vicianin hydrolase (also referred to as vicianin β-glucosidase, EC 3.2.1.119). conicet.gov.argenome.jp This enzyme catalyzes the hydrolysis of vicianin, yielding mandelonitrile (B1675950) and this compound. ncats.ionih.gov Vicianin hydrolase has been characterized from sources such as the seeds of Vicia angustifolia and the squirrel's foot fern (Davallia trichomanoides Blume). oup.comnih.gov

Vicianin hydrolase from Vicia angustifolia has a molecular mass estimated at 56 kDa by SDS-PAGE. nih.gov It is classified within glycoside hydrolase family 1 (GH1), sharing approximately 50% amino acid identity with other plant β-glycosidases like amygdalin (B1666031) hydrolase and primeverosidase. nih.govoup.com The enzyme from Davallia trichomanoides has a native molecular weight of 340,000 and an isoelectric point between 4.6 and 4.7, with SDS-PAGE revealing polypeptides of 56,000, 49,000, and 32,500 kDa. nih.govoup.com

Another enzyme mentioned in relation to this compound cleavage is vicianosidase. eco-vector.comenzyme-database.org This enzyme is reported to promote the cleavage of this compound, which is a carbohydrate fragment of molecules like rosavin (B1679537) in Rhodiola rosea L. eco-vector.com Vicianosidase activity has been observed with an optimum temperature range of 40–60°C. eco-vector.com While the term "vicianosidase" is sometimes used ambiguously, it can refer to a β-L-arabinopyranoside non-reducing end β-L-arabinopyranosidase (EC 3.2.1.119), which removes the terminal non-reducing β-L-arabinopyranoside residue from substrates like p-nitrophenyl-β-L-arabinopyranose. enzyme-database.org However, vicianin hydrolase specifically cleaves the β-glycosidic bond between the this compound disaccharide and the aglycone in vicianin, rather than the internal glycosidic bond within this compound itself. nih.govoup.com This indicates that vicianin hydrolase is a disaccharide-specific β-glycosidase. nih.govoup.comresearchgate.net

Mechanistic Enzymology of this compound Cleavage

Glycoside hydrolases typically employ two main catalytic mechanisms: retaining and inverting. cazypedia.orgcazy.org Retaining enzymes proceed via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, resulting in the retention of the anomeric configuration. cazypedia.orgnih.gov Inverting enzymes utilize a single-displacement mechanism, leading to the inversion of the anomeric configuration. cazypedia.orgnih.gov

Vicianin hydrolase, belonging to glycoside hydrolase family 1, is generally expected to follow a retaining mechanism. GH1 enzymes typically use acid/base catalysis with two amino acid residues (often glutamate (B1630785) or aspartate) acting as a general acid and a nucleophile/base. cazypedia.orgcazy.orgnih.gov In the case of vicianin hydrolase acting on vicianin, the enzyme catalyzes the hydrolysis of the β-glycosidic bond linking the this compound disaccharide to the mandelonitrile aglycone. nih.govoup.com This single-step hydrolysis releases this compound and mandelonitrile. conicet.gov.aroup.com The mechanism involves the enzyme directly cleaving the bond between the disaccharide unit and the aglycone, distinguishing it from enzymes that might hydrolyze the disaccharide itself into its constituent monosaccharides. conicet.gov.aroup.com

Substrate Specificity, Kinetic Parameters, and Inhibition Studies of this compound-Acting Enzymes

Vicianin hydrolase exhibits a notable substrate specificity. Studies on vicianin hydrolase from Vicia angustifolia and Davallia trichomanoides have shown a high specificity for vicianin. nih.govoup.comnih.gov The enzyme from Vicia angustifolia hydrolyzed vicianin effectively and also showed some activity towards mandelonitrile β-glucoside (prunasin), but did not hydrolyze the gentiobioside amygdalin, despite it having the same aglycone as vicianin. nih.govoup.comresearchgate.net This highlights the enzyme's specificity for the vicianoside glycone. nih.govoup.com The recombinant enzyme showed the same substrate specificity pattern as the native enzyme. oup.com

The vicianin hydrolase from Davallia trichomanoides also displayed a narrow range of substrate specificity, showing a strict requirement for (R)-epimers among cyanogenic glycosides and a preference for disaccharides over monosaccharides. nih.govnih.gov Hydrolysis rates for (R)-amygdalin, (R)-prunasin, and p-nitrophenyl-β-D-glucoside were significantly lower than that for vicianin. nih.govnih.gov

Kinetic parameters have been determined for vicianin hydrolase. For the enzyme from Davallia trichomanoides, the Michaelis constant (Km) for vicianin was reported as 4.9 millimolar. nih.govoup.com Specific activities for native and recombinant vicianin hydrolase from Vicia angustifolia against vicianin were reported as 9.86 and 8.97 U mg⁻¹ protein, respectively. oup.comresearchgate.net

Inhibition studies have provided further insight into the active site of vicianin hydrolase. Mixed substrate studies with the Davallia trichomanoides enzyme indicated that (R)-vicianin, (R)-prunasin, and p-nitrophenyl-β-D-glucoside compete for the same active site. nih.govnih.gov The enzyme was significantly inhibited by castanospermine, δ-gluconolactone, and p-chloromercuriphenylsulfonate. nih.govnih.gov

Below is a summary of some kinetic parameters and inhibition data for vicianin hydrolase:

Enzyme SourceSubstrateParameterValueNotesSource
Davallia trichomanoidesVicianinKm4.9 mMOptimum pH 5.5 nih.govoup.com
Vicia angustifolia (Native)VicianinSpecific Activity9.86 U mg⁻¹ oup.comresearchgate.net
Vicia angustifolia (Recombinant)VicianinSpecific Activity8.97 U mg⁻¹ oup.comresearchgate.net

Inhibitors of Vicianin Hydrolase from Davallia trichomanoides:

Castanospermine nih.govnih.gov

δ-Gluconolactone nih.govnih.gov

p-Chloromercuriphenylsulfonate nih.govnih.gov

Microbial and Fungal Enzymes in this compound Biotransformation

Microorganisms and fungi play significant roles in the biotransformation of various plant glycosides, including potentially those containing this compound. These organisms produce a diverse array of glycoside hydrolases that can break down complex carbohydrates. celignis.com

While the searches did not yield extensive specific details on microbial or fungal enzymes primarily characterized for their this compound-cleaving activity akin to plant vicianin hydrolase, microorganisms are known to possess enzymes capable of hydrolyzing various glycosidic linkages present in plant biomass. celignis.com Given that this compound is a disaccharide composed of glucose and arabinose, microbial and fungal enzymes with α-L-arabinofuranosidase and β-D-glucosidase activities could potentially be involved in the complete breakdown of this compound or this compound-containing structures, albeit likely through a stepwise mechanism rather than a single-step cleavage of the vicianoside unit from an aglycone as performed by vicianin hydrolase. Some microbial glycosidases, including diglycosidases, have been identified, and their substrate specificities are being explored for biotechnological applications. nih.gov Further research would be needed to specifically identify and characterize microbial or fungal enzymes with significant activity and specificity towards this compound or vicianosides.

This compound is a naturally occurring disaccharide composed of glucose and arabinose linked by an alpha-glycosidic bond ontosight.ai. Its unique structure has made it a subject of interest in glycochemistry and plant biochemistry ontosight.ai. This compound is found in various plant sources, including the seeds of Vicia sativa, and is believed to play a role in plant defense mechanisms ontosight.ai. The chemical formula of this compound is C₁₁H₂₀O₁₀, with a molecular weight of 312.27 g/mol uni.lu. It is a white, crystalline powder soluble in water ontosight.ai.

This article focuses on the synthetic chemistry and chemoenzymatic approaches employed for the synthesis of this compound and its analogs, adhering strictly to the provided outline.

Synthetic Chemistry and Chemoenzymatic Approaches to Vicianose and Its Analogs

Chemical Glycosylation Methodologies for Vicianose Synthesis.

Chemical glycosylation is a fundamental reaction in oligosaccharide synthesis, involving the coupling of a glycosyl donor with a glycosyl acceptor to form a glycosidic bond wikipedia.orgnih.gov. This process typically requires the activation of the anomeric position of the glycosyl donor using a suitable promoter wikipedia.org. The outcome of chemical glycosylation reactions, including yield and stereochemistry, is influenced by the nature of the donor, acceptor, and reaction conditions nih.govwikipedia.org.

Various glycosylation methods are employed in carbohydrate synthesis. These include the use of thioglycoside donors activated by reagents like N-iodosuccinimide (NIS) and triflic acid, or trichloroacetimidate (B1259523) donors activated by trimethylsilyl (B98337) triflate nih.gov. The choice of activating reagent and donor is crucial for achieving efficient coupling and controlling the stereochemical outcome wikipedia.orgnih.gov. For instance, the presence of a participating group at the C-2 position of the glycosyl donor, such as an ester, can influence the stereochemistry of the resulting glycosidic bond nih.govnih.gov.

Protective Group Strategies in this compound Chemical Synthesis.

Protecting groups are indispensable in chemical carbohydrate synthesis to selectively mask reactive functional groups, particularly hydroxyl groups, and prevent unwanted side reactions during synthetic transformations nih.govwiley-vch.deorganic-chemistry.org. The strategic installation and removal of protecting groups are essential for controlling regioselectivity and allowing for the selective coupling of monosaccharide units nih.govrsc.org.

Common protecting groups utilized in carbohydrate chemistry include benzyl (B1604629) ethers, acyl esters (such as acetyl and benzoyl), silyl (B83357) ethers, and cyclic acetals (like benzylidene acetals) wiley-vch.dejocpr.com. Benzyl ethers are often used as persistent protecting groups due to their stability under various reaction conditions and their removal by catalytic hydrogenation wiley-vch.de. Temporary protecting groups, such as esters or carbonates, are employed when selective deprotection is required during intermediate steps of a synthesis nih.govwiley-vch.de. The concept of orthogonal protecting groups, which can be removed under mutually compatible conditions, is crucial for the synthesis of complex oligosaccharides with multiple reactive sites organic-chemistry.orgjocpr.com. Regioselective protection can sometimes be achieved by exploiting the inherent differences in reactivity of hydroxyl groups, such as the typically higher reactivity of primary alcohols rsc.orgwiley-vch.de.

Chemoenzymatic Synthesis of this compound and Related Disaccharides.

Chemoenzymatic synthesis combines the advantages of chemical reactions and enzymatic catalysis to construct complex carbohydrates nih.govbiorxiv.org. Enzymes, such as glycosyltransferases and phosphorylases, offer high regioselectivity and stereoselectivity, often overcoming limitations encountered in purely chemical approaches mdpi.comnih.govbiorxiv.org. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor (often a nucleotide sugar) to an acceptor molecule, forming a glycosidic bond nih.govnih.gov. Phosphorylases can also be used for disaccharide synthesis, catalyzing the reverse phosphorolysis reaction biorxiv.orgresearchgate.net.

Chemoenzymatic strategies have been explored for the synthesis of various disaccharides and oligosaccharides, including those with biomedical interest nih.govbiorxiv.org. These methods can be particularly useful for the synthesis of glycans that are difficult to access through purely chemical means due to challenges in controlling regioselectivity and stereoselectivity mdpi.combiorxiv.org. The development of efficient chemoenzymatic routes often involves the use of engineered enzymes or optimized reaction conditions to improve yields and expand substrate scope nih.govescholarship.org.

Stereoselective Synthetic Routes to this compound Derivatives.

Achieving stereocontrol at the anomeric center during glycosylation is a major challenge in carbohydrate synthesis, as it can lead to the formation of both α and β anomers nih.govwikipedia.orgnih.gov. Stereoselective synthesis aims to favor the formation of one specific anomer. Various strategies are employed to achieve stereocontrol, including the choice of glycosyl donor, activating system, and reaction conditions nih.govwikipedia.org.

The presence of a participating group at the C-2 position of the glycosyl donor is a common method to direct the stereochemical outcome, typically favoring the formation of 1,2-trans-glycosidic linkages nih.govnih.gov. For the synthesis of 1,2-cis-glycosidic linkages, non-participating groups at C-2 are often required nih.gov. Stereoselective synthesis of carbohydrate derivatives can also involve the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of reactions sigmaaldrich.comrsc.orgthieme.de. Developing highly stereoselective routes is crucial for obtaining structurally defined glycosides and oligosaccharides.

Development of Novel Synthetic this compound Scaffolds for Research.

The development of novel synthetic scaffolds based on carbohydrate structures like this compound is an active area of research vitasmlab.biz. These scaffolds can serve as building blocks for the synthesis of diverse libraries of glycoconjugates and mimetics with potential applications in various fields, including chemical biology and drug discovery nih.govvitasmlab.biz.

Novel synthetic approaches aim to create this compound-based structures with modified linkages, functional groups, or appended moieties to explore their biological activities and properties vitasmlab.biz. This can involve the synthesis of this compound analogs with altered monosaccharide components, different glycosidic linkages (e.g., C-glycosides, N-glycosides, or S-glycosides), or the incorporation of non-carbohydrate elements mdpi.comnih.govrsc.org. The development of efficient and versatile synthetic routes to these novel scaffolds is essential for facilitating further research into their potential applications. Scaffold-based synthesis allows for the creation of diverse molecular libraries for screening and investigation vitasmlab.biz.

Derivatives, Analogs, and Glycoconjugate Research

Synthesis and Structural Characterization of Vicianose Esters, Ethers, and Glycosyl Donors.

The synthesis of this compound derivatives, including esters and glycosyl donors, has been explored through various chemical methods. One approach to synthesizing this compound involves the Koenigs-Knorr method psu.edu. A reported synthesis of this compound heptaisobutyrate coupled 2,3,4-triisobutyrylarabinose 1-imidate to the free C-6 hydroxyl group of 1,2,3,4-tetraisobutyrylglucose using BF₃-diethyl ether as a catalyst, achieving a 55% yield psu.edu. The molecular composition of the heptaisobutyrate was confirmed by mass spectrometry psu.edu.

Glycosyl donors are crucial intermediates in the synthesis of glycosides and glycoconjugates nih.govresearchgate.netwikipedia.org. They are carbohydrates with a leaving group at the anomeric position that reacts with a glycosyl acceptor to form a new glycosidic bond wikipedia.org. Common leaving groups include halides, thioalkyl groups, and imidates wikipedia.org. The reactivity of glycosyl donors can be influenced by protecting groups, leading to classifications like "armed" and "disarmed" donors wikipedia.org.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide youtube.comyoutube.comwikipedia.orgmasterorganicchemistry.com. This S₂2 reaction typically works best with primary alkyl halides youtube.comwikipedia.orgmasterorganicchemistry.com. While the search results did not provide specific details on the synthesis of this compound ethers, the general principles of ether synthesis, such as the Williamson method, would be relevant for creating such derivatives.

Research on this compound-Containing Glycoconjugates (e.g., Neoglycoproteins, Glycolipids) for Probing Biological Interactions.

Glycoconjugates, formed by the covalent attachment of carbohydrates to proteins or lipids, play significant roles in various biological processes, including cell signaling, cell recognition, and immune responses numberanalytics.comlibretexts.orgnih.govnih.gov. This compound-containing glycoconjugates, such as neoglycoproteins and glycolipids, can be synthesized to investigate these interactions.

Glycolipids, composed of a lipid moiety linked to carbohydrate residues, are amphipathic molecules crucial for cell membrane structure and function, and they are involved in interactions with pathogens and toxins numberanalytics.comlibretexts.org. The synthesis of glycolipids involves the stepwise addition of sugars to a lipid precursor libretexts.org. Research on novel glycolipids, such as lactose (B1674315) 6'-O-undecylenate, demonstrates their potential biological activities, including antifungal and anti-inflammatory properties mdpi.comresearchgate.net. While specific studies on this compound-containing glycolipids were not detailed in the search results, the general importance and synthesis strategies for glycolipids highlight the potential for exploring this compound in this context.

Neoglycoproteins are synthetic glycoconjugates where carbohydrates are attached to a protein scaffold. These molecules are valuable tools for studying carbohydrate-protein interactions, such as those involving lectins or antibodies. Although direct information on this compound-specific neoglycoproteins was not found, the broader field of glycoconjugate research indicates the utility of creating such molecules to probe the biological roles of this compound.

Glycoconjugates are implicated in host-pathogen interactions, with cell surface glycans serving as recognition sites for viruses and other pathogens nih.gov. Changes in glycolipid and glycoprotein (B1211001) glycan structures are also associated with diseases like cancer nih.gov. Synthesizing this compound glycoconjugates could provide insights into its potential involvement in these complex biological events.

Rational Design and Synthesis of this compound Analogs as Glycosidase Probes or Inhibitors.

Glycosidases are enzymes that hydrolyze glycosidic bonds universiteitleiden.nlnih.gov. Inhibitors of glycosidases have therapeutic potential for various diseases, including diabetes, viral infections, and lysosomal storage disorders. Rational design and synthesis of carbohydrate analogs are key strategies for developing potent and selective glycosidase inhibitors or probes universiteitleiden.nlnih.govnih.gov.

Analogs of monosaccharides or disaccharides can be designed to mimic the transition state of the enzymatic hydrolysis, thereby acting as inhibitors. For instance, iminosugars and carbasugars are classes of carbohydrate mimics that have shown significant glycosidase inhibitory activity nih.gov.

While the search results did not specifically mention this compound analogs designed as glycosidase probes or inhibitors, the general principles of designing such molecules based on carbohydrate structures are well-established universiteitleiden.nlnih.govnih.gov. Research on other disaccharide-based compounds, such as those derived from diglucosamine, has demonstrated their potential as antagonists of inflammatory signaling pathways, suggesting that this compound analogs could also exhibit biological activities mdpi.com. The synthesis of novel glycosides using enzymatic methods also contributes to the chemical diversity of carbohydrate-based compounds with potential medicinal applications researchgate.net.

Immobilization Strategies for this compound and its Derivatives in Biosensor Development.

Immobilization is a critical step in the development of biosensors, which are devices that combine a biological recognition element with a transducer to detect specific analytes nih.govnih.govresearchgate.netmdpi.com. Immobilizing the biological component, such as an enzyme or carbohydrate, on a solid support enhances the stability and reusability of the biosensor nih.govresearchgate.netmdpi.com.

Various immobilization techniques exist, including adsorption, covalent bonding, entrapment, and cross-linking nih.govnih.govresearchgate.net. The choice of immobilization method can significantly impact the biosensor's performance, affecting sensitivity, selectivity, and stability nih.govnih.gov. For enzyme-based biosensors, proper immobilization is essential to maintain enzyme activity and ensure efficient electron transfer to the electrode surface nih.govmdpi.com.

This compound or its derivatives could potentially be immobilized on a transducer surface to create biosensors for detecting this compound-binding proteins (such as lectins), enzymes that act on this compound, or as a component in more complex biosensing systems. One patent mentions this compound as a potential component in a disposable biosensor, such as a glucose sensor, where it is immobilized on the working electrode google.com. This suggests the feasibility of immobilizing this compound for biosensing applications.

Strategies for immobilization often involve chemical modification of the support surface to facilitate the attachment of the biomolecule mdpi.com. Covalent binding is a common method that forms stable linkages between the molecule and the support nih.govnih.govmdpi.com. Entrapment within a matrix, such as a polymer or sol-gel, is another technique that can protect the immobilized molecule while allowing analyte diffusion researchgate.net.

The development of biosensors utilizing immobilized carbohydrates or glycoconjugates is an active area of research nih.govmdpi.com. Immobilized antibodies, for example, are used in immunosensors, and strategies for oriented immobilization are being developed to improve performance mdpi.com. These advancements in immobilization techniques could be applied to this compound and its derivatives to create novel biosensing platforms.

Advanced Analytical Methodologies for Vicianose Research

Chromatographic Techniques for Separation and Purification of Vicianose and Glycosides (e.g., HPLC, GC-MS with derivatization)

Chromatographic techniques are fundamental for the separation and purification of this compound and this compound-containing glycosides from plant extracts and other complex samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing non-volatile and polar compounds, making it suitable for carbohydrates like this compound and its glycosides. hplcvials.comlabmanager.combitesizebio.com HPLC separates compounds based on their interactions with a liquid stationary phase as they are carried by a liquid mobile phase. uni-mainz.de Detection in HPLC can be achieved using various methods, including UV-visible spectrophotometry or refractive index detectors. hplcvials.com Coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and structural information, allowing for qualitative and quantitative analysis of components in a mixture. bitesizebio.comuni-mainz.dedrawellanalytical.com For example, LC-MS has been employed to analyze cyanogenic glucosides like vicianin (B86284) in plant extracts. uliege.be

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, primarily used for volatile and semi-volatile compounds. hplcvials.comlabmanager.com While this compound itself is not highly volatile, it can be analyzed by GC-MS after chemical derivatization, which converts it into a more volatile form. GC-MS separates compounds based on their boiling points and interactions with a stationary phase in a heated column, using an inert gas as the mobile phase. labmanager.comuni-mainz.de The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, providing detailed structural information. hplcvials.comuni-mainz.de GC-MS is effective for quantitative analysis and identification by comparison with reference data. drawellanalytical.com

Thin-Layer Chromatography (TLC) can also be used for the separation of glycosides and sugars, as demonstrated in the analysis of vicianin hydrolysis products. oup.comresearchgate.net Compounds separated by TLC can be detected using specific spray reagents, such as naphthoresorcinol in sulfuric acid, followed by heating. oup.comresearchgate.net

Research findings illustrate the application of these techniques in studying this compound-related compounds. For instance, HPLC analysis was used to identify L-arabinose and D-fucose released after acid hydrolysis of a compound containing a vicianosyl moiety. tandfonline.com LC-MS/MS has been utilized for the quantification of cyanogenic glucosides like vicianin in seed extracts. uliege.be

Mass Spectrometry-Based Approaches for this compound Profiling and Quantification in Complex Matrices

Mass spectrometry (MS) is a crucial tool for the profiling and quantification of this compound in complex biological matrices. MS provides information about the mass-to-charge ratio of molecules, enabling their identification and quantification based on their unique mass spectral fingerprints. hplcvials.comuni-mainz.de Coupled with chromatographic techniques like HPLC (LC-MS), MS allows for the analysis of complex mixtures, providing both separation and identification capabilities. bitesizebio.comuni-mainz.dedrawellanalytical.com

LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity by performing multiple stages of mass analysis. This is particularly useful for the analysis of metabolites and other compounds in complex biological samples. mdpi.com Techniques like multiple reaction monitoring (MRM) in LC-MS/MS can be used for targeted quantification of specific compounds, while information-dependent acquisition (IDA) can facilitate simultaneous semi-quantification and structural confirmation of metabolites. mdpi.com

Mass spectrometry is essential for metabolite profiling, which involves the comprehensive analysis of metabolites in a biological system. bham.ac.uk By comparing mass spectral data to databases and standards, this compound and its related metabolites can be identified and quantified within complex matrices. uni-mainz.de Predicted collision cross-section values, which can be calculated for different adducts of this compound, provide additional data for identification in ion mobility-mass spectrometry experiments. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and dynamics of molecules, including carbohydrates like this compound. NMR provides information about the chemical environment of individual atoms within a molecule, allowing for the assignment of resonances and the elucidation of three-dimensional structures. nih.govnih.gov

While direct studies focusing solely on the structural dynamics and ligand binding of isolated this compound using NMR were not prominently found in the search results, NMR is routinely used to characterize the structure of glycosides containing this compound. For example, NMR spectroscopy was used to determine the structure of heptyl vicianoside isolated from star fruit, confirming the presence of the vicianosyl moiety through analysis of chemical shifts and correlations. tandfonline.com

In the broader field of structural biology, NMR spectroscopy is adept at monitoring dynamic processes in biomolecules, such as protein folding, domain movements, and ligand binding. nih.govutoronto.ca Changes in chemical shifts and peak intensities in NMR spectra upon ligand binding can indicate the binding site and provide insights into the binding affinity. unr.edu.arresearchgate.net Although the search results did not provide specific examples of this compound itself being studied for ligand binding to other biomolecules using NMR, the principles of NMR-based ligand binding studies are applicable to carbohydrates and could be employed to investigate potential interactions of this compound if relevant binding partners are identified. unr.edu.arresearchgate.net NMR can also provide information on the conformational dynamics of molecules, which can be important for understanding their biological function. nih.govutoronto.ca

Capillary Electrophoresis and Microfluidic Systems for this compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net CE offers advantages such as high separation efficiency, reduced sample and buffer consumption, and faster analysis times compared to traditional separation methods. researchgate.netnih.gov Microfluidic systems, which integrate analytical processes onto a small chip, have further miniaturized CE, leading to microfluidic capillary electrophoresis (MCE). nih.govamazon.com

MCE devices offer rapid and efficient electrophoretic separations of small sample volumes. nih.govmdpi.com While specific applications of CE or MCE solely for the analysis of this compound were not detailed in the search results, these techniques are widely used for the analysis of carbohydrates, glycans, and other polar molecules. researchgate.netmdpi.comnih.gov The principles of CE and MCE, including separation based on charge and size, make them potentially applicable to the analysis of this compound and its derivatives, particularly in scenarios requiring high throughput or minimal sample volume. researchgate.netnih.gov Microfluidic systems can also incorporate sample preparation steps and different detection methods, enhancing their versatility for complex sample analysis. amazon.com

Isotopic Labeling and Radiometric Methods in this compound Metabolic Research

Isotopic labeling techniques, using both stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) and radioactive isotopes (e.g., ³H, ¹⁴C), are invaluable for studying metabolic pathways and the fate of compounds like this compound in biological systems. nih.govbuchem.comcreative-proteomics.commmpc.org Stable isotope labeling involves incorporating isotopes with different masses into a molecule, which can then be traced through metabolic processes using techniques like mass spectrometry or NMR. nih.govbuchem.comcreative-proteomics.com

In metabolic research, stable isotope-labeled this compound could be used as a tracer to investigate its uptake, metabolism, and incorporation into other molecules within plants or other organisms. buchem.comcreative-proteomics.com By analyzing the isotopic enrichment of downstream metabolites using techniques such as GC-MS or LC-MS, researchers can gain insights into the metabolic pathways this compound participates in and quantify metabolic fluxes. nih.govcreative-proteomics.com For example, ¹³C-labeled carbohydrates have been used to study carbon fluxes in plant embryos. nih.gov

Radiometric methods, utilizing radioactive isotopes, offer high sensitivity for tracing compounds, although their use requires specialized handling and detection equipment. mmpc.org Radioactive labeling of this compound could be employed in metabolic studies to track its movement and transformation within biological systems, with detection typically involving scintillation counting or autoradiography. While the search results did not provide specific examples of radiometric methods applied to this compound, these techniques are generally applicable to the study of carbohydrate metabolism. Isotope dilution mass spectrometry (IDMS), which often utilizes stable isotopes, is a highly accurate method for quantifying small molecules in various sample types. buchem.com

Biological Roles and Molecular Interactions of Vicianose in Plant Systems

Role of Vicianose in Plant Defense Mechanisms Against Herbivores and Pathogens.

This compound itself is a sugar moiety, but its significant role in plant defense is primarily through its presence in cyanogenic glycosides like vicianin (B86284). Cyanogenic glycosides are a class of plant secondary metabolites that function as a defense mechanism against herbivores and pathogens. researchgate.net When plant tissues containing these glycosides are damaged, specific β-glucosidases hydrolyze the glycoside, releasing a sugar (in the case of vicianin, this compound) and an α-hydroxynitrile. The α-hydroxynitrile is typically unstable and breaks down further, either spontaneously or catalyzed by an α-hydroxynitrile lyase, to produce a ketone or aldehyde and highly toxic hydrogen cyanide (HCN). oup.com

In the context of vicianin, the enzyme vicianin β-glucosidase catalyzes the hydrolysis of vicianin, yielding mandelonitrile (B1675950) and this compound. wikipedia.orgnih.gov The released mandelonitrile then decomposes to benzaldehyde (B42025) and hydrogen cyanide. This rapid release of HCN upon tissue damage serves as a potent deterrent and toxin to a wide range of herbivores and pathogens. oup.com The presence of vicianin, and thus the potential to release HCN and this compound, contributes to the plant's constitutive defense system, providing a chemical barrier against potential threats.

While this compound is a product of this defense reaction rather than the direct toxic agent, its release is intrinsically linked to the activation of the cyanogenic defense system. The metabolic cost of producing and storing cyanogenic glycosides is offset by the protection they provide. wur.nl

This compound as a Substrate for Enzymatic Release of Signaling Molecules in Plants.

This compound is released from vicianin by the action of vicianin β-glucosidase. wikipedia.orgnih.gov This enzymatic hydrolysis is a key step in the breakdown of vicianin, leading to the release of mandelonitrile and subsequently hydrogen cyanide, a well-established signaling molecule in plants involved in various stress responses. actascientific.com

Vicianin β-glucosidase has been characterized in species like Vicia angustifolia. oup.comresearchgate.net Research has shown that this enzyme is a disaccharide-specific β-glycosidase, exhibiting high glycone specificity for vicianoside. oup.comresearchgate.net While it can hydrolyze the mandelonitrile β-glucoside prunasin (B192207) to some extent, it does not hydrolyze the gentiobioside amygdalin (B1666031), despite them containing the same aglycone as vicianin. oup.comresearchgate.net This specificity highlights the precise enzymatic machinery involved in releasing this compound and the associated signaling molecules from vicianin. The expression of vicianin β-glucosidase is often detected abundantly in seeds and moderately in flowers, correlating with the distribution of its substrate, vicianin. researchgate.net

The release of this compound, alongside the toxic HCN and the volatile benzaldehyde, can be considered part of a broader signaling cascade initiated by herbivore feeding or tissue damage. While HCN is a direct toxin and signaling molecule, the potential signaling roles of released sugars like this compound in the plant's response to attack are an area of ongoing research.

Molecular Recognition of this compound by Carbohydrate-Binding Proteins (Lectins) in Plant Physiology.

Carbohydrate-binding proteins, known as lectins, play crucial roles in various biological processes in plants, including defense, symbiosis, and growth. researchgate.netlongdom.orgnih.govnih.gov Lectins are characterized by their ability to recognize and bind specifically to carbohydrate structures without modifying them. researchgate.net

While general information on plant lectins and their carbohydrate-binding properties is available, specific research detailing the direct molecular recognition and binding of free this compound by plant lectins is not extensively documented in the provided search results. However, given that this compound is a disaccharide released during the hydrolysis of vicianin, it is plausible that plant lectins with specificity for α-L-arabinopyranosyl-(1→6)-D-glucopyranose linkages or related sugar structures could potentially interact with this compound.

Lectins can act as pattern recognition receptors, recognizing molecules associated with pathogens or herbivores and initiating defense responses. nih.gov If plant lectins exist that can bind to this compound, this interaction could potentially play a role in modulating downstream signaling pathways related to defense or stress responses following the breakdown of vicianin. Further research is needed to identify and characterize plant lectins that specifically bind this compound and to elucidate the physiological consequences of such interactions.

Contribution of this compound to Plant Stress Responses and Adaptation.

Plant stress responses involve complex molecular mechanisms to cope with adverse environmental conditions and biotic threats. synergy.agusp.brnih.govencyclopedie-environnement.org While this compound is a product of the breakdown of vicianin, and the release of HCN from vicianin is a direct stress response mechanism against herbivores, the specific contribution of this compound itself to plant stress responses and adaptation is less directly established in the provided information.

However, as a released sugar, this compound could potentially contribute to the pool of soluble carbohydrates within the plant cell. Soluble sugars are known to play roles in osmotic adjustment, energy provision, and signaling during stress conditions. usp.br Changes in carbohydrate metabolism are an integral part of plant responses to various stresses, including drought, salinity, and temperature extremes. synergy.agusp.br

The accumulation of compatible solutes, including sugars, is a common adaptation strategy to osmotic stress. usp.br If this compound is released in significant quantities during stress events that trigger vicianin breakdown, it could potentially contribute to this osmotic adjustment, helping the plant maintain turgor pressure. Additionally, as a carbon source, this compound could provide energy for the synthesis of defense compounds and the repair of damage caused by stress.

Furthermore, sugar signaling pathways are known to interact with hormone signaling pathways, influencing plant growth and development under stress. actascientific.comfrontiersin.org The release of this compound could potentially influence these intricate signaling networks, thereby contributing indirectly to stress adaptation. However, direct experimental evidence demonstrating the specific role of this compound in these processes is required.

Intercellular and Interorganismal Signaling Mediated by this compound-Containing Glycosides.

This compound is a component of vicianin, a cyanogenic glycoside. Cyanogenic glycosides and their breakdown products, including HCN and potentially other molecules, can be involved in both intercellular signaling within the plant and interorganismal interactions.

Within the plant, the breakdown of vicianin and the release of HCN can trigger defense responses in tissues distant from the site of attack, a form of systemic signaling. wur.nl While HCN is a primary signaling molecule in this context, the potential for other released molecules, such as benzaldehyde (the other breakdown product of mandelonitrile) or even this compound itself, to act as signals is an interesting area of investigation.

At the interorganismal level, the release of volatile compounds like benzaldehyde from vicianin hydrolysis can serve as direct deterrents to herbivores or attract natural enemies of the herbivores, acting as indirect defenses. wikipedia.org The bitter taste associated with the breakdown products of cyanogenic glycosides, including benzaldehyde, can also deter feeding by generalist herbivores. wikipedia.orgnih.gov

While this compound itself is not volatile, its presence within vicianin is essential for the release of the volatile and toxic defense compounds. The breakdown of vicianin, initiated by herbivore feeding or tissue damage, is a clear example of a plant-herbivore interaction mediated by a this compound-containing glycoside. The specificity of vicianin β-glucosidase for vicianin highlights the co-evolutionary aspects of these plant-herbivore interactions. oup.comresearchgate.net

Further research is needed to fully understand if this compound, once released, plays any direct role in intercellular signaling within the plant or in mediating interactions with other organisms in the rhizosphere or phyllosphere.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound439537 nih.govuni.lumetabolomicsworkbench.orgmitoproteome.org
Vicianin656493 nih.govwikipedia.orgcdutcm.edu.cn
(R)-Vicianin5459819 nih.gov
Amygdalin656516 wikipedia.orgcenmed.comnih.gov
D-Amygdalin656495 scilit.com
D,L-Amygdalin39999 scilit.com
L-Amygdalin441462 scilit.com
Prunasin119033 wikipedia.orgnih.govnih.gov
D-Prunasin119033 scilit.com
L-Prunasin91434 scilit.com

Data Tables:

However, we can represent the enzymatic reaction involving this compound:

Table 1: Enzymatic Hydrolysis of Vicianin

SubstrateEnzymeProductsNotesSource
VicianinVicianin β-glucosidaseMandelonitrile, this compoundMandelonitrile further decomposes to HCN. wikipedia.orgnih.gov

This table summarizes the core enzymatic reaction where this compound is produced. More detailed data on enzyme kinetics (Km, Vmax) for vicianin β-glucosidase, while mentioned as characterized oup.comresearchgate.net, are not provided in a format suitable for a comprehensive data table here.

Emerging Research Avenues and Future Directions in Vicianose Glycoscience

Glycoengineering and Metabolic Engineering for Enhanced Vicianose Production and Diversification.

Glycoengineering and metabolic engineering offer powerful strategies for manipulating biological systems to optimize the production of specific carbohydrates and create novel glycosylated structures nih.govuml.edu. Metabolic engineering, which involves the targeted modification of cellular metabolic pathways, is increasingly applied to improve the biosynthesis of valuable natural products uml.edursc.org. Given that this compound is a component of plant-derived compounds, these engineering approaches hold potential for enhancing this compound yield and exploring its structural variations.

While direct examples of glycoengineering specifically targeting this compound production are not extensively documented in the provided search results, the principles established in the broader field are applicable. Glycoengineering has been successfully employed in diverse host organisms, including bacteria, fungi, plants, and mammalian cells, to control and modify glycosylation patterns, particularly for the production of therapeutic glycoproteins nih.gov. This involves identifying and manipulating the genes encoding glycosyltransferases and other enzymes responsible for glycan assembly nih.gov.

Metabolic engineering has demonstrated success in increasing the yield of plant natural products by engineering their biosynthetic routes in native or heterologous hosts rsc.org. Applying similar strategies to plants that produce this compound-containing glycosides, such as Vicia angustifolia or Strelitzia nicolai, could lead to enhanced this compound accumulation researchgate.nettandfonline.com. This could involve upregulating the expression of enzymes in the this compound biosynthetic pathway or diverting metabolic flux towards its synthesis.

Furthermore, glycoengineering techniques could be utilized to diversify this compound structures or create novel compounds containing the this compound moiety. By altering the specificity of glycosyltransferases or introducing new enzymatic activities, it might be possible to modify the sugar units within this compound, change the glycosidic linkage, or attach this compound to a wider range of aglycones. This diversification could lead to the discovery of compounds with new or improved properties.

Applications of this compound in Synthetic Biology and Biocatalysis.

This compound and the enzymes involved in its metabolism, particularly diglycosidases, are valuable assets in the fields of synthetic biology and biocatalysis tandfonline.comnih.gov. Synthetic biology focuses on the design and construction of new biological components and systems, or the redesign of existing ones, to perform novel functions amazon.commoleculardevices.com. Biocatalysis leverages the catalytic power of enzymes or whole cells for chemical transformations nih.gov.

Diglycosidases that specifically hydrolyze disaccharides like this compound are of significant interest for their applications in biotransformation, particularly within the food industry conicet.gov.artandfonline.com. Enzymes such as vicianin (B86284) hydrolase exhibit high specificity for cleaving the glycosidic bond in vicianin, releasing this compound researchgate.netconicet.gov.ar. This specificity can be harnessed in biocatalytic processes.

In synthetic biology, enzymes involved in the synthesis or breakdown of this compound could be integrated into designed biological pathways. This could enable the de novo synthesis of this compound in engineered organisms or facilitate the controlled release of bioactive aglycones from this compound conjugates. The ability of certain diglycosidases to catalyze transglycosylation reactions, effectively transferring a disaccharide unit to an acceptor molecule, also opens possibilities for the biocatalytic synthesis of novel glycosides with potential applications in various industries researchgate.net.

The broader applications of synthetic biology encompass the production of biofuels, pharmaceuticals, and advanced biomaterials amazon.commoleculardevices.comnih.gov. While specific examples involving this compound in these areas are not prominently featured in the search results, the potential exists to engineer microbial platforms for the sustainable production of this compound or this compound-derived compounds.

Integration of Omics Technologies (Glycomics, Metabolomics) in this compound Research.

The integration of omics technologies, particularly glycomics and metabolomics, is crucial for comprehensive studies of biological systems and plays a significant role in advancing this compound research nih.govgla.ac.uknih.gov. Glycomics involves the large-scale analysis of all glycans within a biological sample, while metabolomics focuses on the complete set of small-molecule metabolites nih.govgla.ac.uk.

Metabolomics studies have successfully identified and quantified this compound in various biological contexts. For example, this compound was detected as a metabolite in studies of Trypanosoma brucei and in analyses of cartilage, indicating its presence and potential roles in diverse biological systems gla.ac.uknih.govfigshare.combham.ac.uk. These studies often utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) for the detection and identification of metabolites like this compound nih.govpnas.org.

Glycomics approaches, such as glycome profiling, employ libraries of probes like antibodies or lectins to analyze the diversity and structural features of glycans nih.govnih.gov. While glycomics often focuses on more complex glycoconjugates, these techniques can be adapted to study disaccharides like this compound, especially when they are part of larger glycan structures or are released through enzymatic activity. The combined application of glycomics and metabolomics provides a holistic view of the biochemical pathways and biological processes in which this compound is involved.

These integrated omics approaches can help in the discovery of new compounds containing this compound, the identification of previously uncharacterized enzymes involved in its metabolism, and the elucidation of the biological conditions or states that influence this compound levels. For instance, metabolomics was instrumental in identifying (Z)-3-hexenylvicianoside, a this compound-containing compound that accumulates in tomato plants in response to airborne signals, suggesting a role for this compound as a volatile acceptor in plant-plant interactions pnas.org.

Addressing Knowledge Gaps and Unanswered Questions in this compound Biochemistry and Biology.

Despite the progress made in understanding this compound as a component of certain glycosides and a substrate for specific enzymes, several fundamental knowledge gaps and unanswered questions persist regarding its biochemistry and broader biological significance wikipedia.orgresearchgate.netconicet.gov.ar.

A key area requiring further investigation is the detailed in vivo biosynthetic pathway of this compound itself. While the enzymes that hydrolyze this compound conjugates are known, the specific glycosyltransferases responsible for synthesizing the unique α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose linkage in biological systems are not fully characterized. Continued research into plant specialized metabolism and glycosylation pathways is essential to fully map out this compound biosynthesis frontiersin.orgresearchgate.net.

The complete spectrum of biological functions of this compound, beyond its role as a component of plant defense compounds like vicianin or its proposed function as a volatile acceptor in plant communication, remains to be fully elucidated researchgate.netconicet.gov.arpnas.org. Its detection in organisms such as Trypanosoma brucei suggests potential roles in non-plant systems that warrant dedicated research gla.ac.uk.

Furthermore, a comprehensive understanding of the distribution of this compound and its conjugates across the diversity of plant species and potentially in other kingdoms of life is needed. While identified in specific plants, a broader survey could reveal new sources and potential biological roles researchgate.nettandfonline.com.

Addressing these knowledge gaps will necessitate a multidisciplinary approach, combining classical biochemical techniques with advanced analytical methods, including integrated omics. Genetic studies, particularly in model organisms, and the application of synthetic biology and metabolic engineering tools can also provide valuable insights into the enzymes and pathways involved in this compound metabolism and the consequences of their manipulation.

Table 1: Examples of Quantitative Data in this compound-Related Research

Research AreaType of DataExample (from search results)Source Index
Biocatalysis (Enzyme Activity)Specific activity of vicianin hydrolaseSpecific activities for native and recombinant vicianin hydrolase against vicianin were 9.86 and 8.97 U mg⁻¹ protein, respectively. researchgate.net
MetabolomicsDifferentially expressed metabolites (DEMs)96 differentially expressed metabolites were identified in cartilage metabolomics study. nih.gov this compound was listed as a detected metabolite with associated quantitative data (e.g., fold change, p-value, VIP). nih.govfigshare.combham.ac.uk
MetabolomicsQuantification of specific compounds(Z)-3-hexenylvicianoside accumulated significantly more in exposed plants than controls. pnas.org
Metabolic EngineeringProduct titers from engineered strainsProduction strain produced 1.8 ± 0.3 g L⁻¹ and 1.64 ± 0.09 g L⁻¹ of D-glycerate from different substrates. (Example for metabolic engineering, not specific to this compound production) nih.gov

Table 2: Disaccharides Recognized by Characterized β-Diglycosidases

Disaccharide
Primeverose
Acuminose
Rutinose
This compound

Q & A

Basic: How can researchers systematically identify literature gaps related to Vicianose in biochemical research?

Methodological Answer:
Conduct a systematic review using databases (PubMed, SciFinder) with controlled vocabulary (e.g., "this compound," "rare disaccharides," "plant glycosides"). Apply inclusion/exclusion criteria to filter studies from the past 10 years. Use bibliometric tools like VOSviewer to map research clusters and identify understudied areas (e.g., this compound's role in plant-pathogen interactions). Cross-reference findings with metabolic databases (KEGG, MetaCyc) to pinpoint unexplored enzymatic pathways .

Basic: What framework best structures hypothesis-driven research questions about this compound's biological functions?

Methodological Answer:
Adapt the PICOT framework for biochemical contexts:

  • P opulation: Plant species or microbial systems producing this compound
  • I ntervention: this compound concentration/variants (e.g., α- vs. β-anomers)
  • C omparison: Other disaccharides (e.g., sucrose, cellobiose)
  • O utcome: Bioactivity metrics (e.g., antioxidant capacity, enzyme inhibition)
  • T ime: Exposure duration or metabolic phase
    This structure ensures testable hypotheses and aligns with experimental reproducibility standards .

Basic: What methodological considerations are critical when selecting analytical techniques for this compound quantification?

Methodological Answer:

ParameterHPLC-ELSDNMREnzymatic Assay
Sensitivity0.1 μg/mL1 mM0.5 μM
Structural InfoLimitedHighNone
ThroughputMediumLowHigh
Validate methods via spike-recovery experiments (80–120% recovery) and compare against certified reference materials. Use NMR for stereochemical confirmation and enzymatic assays for in situ monitoring .

Advanced: How to design controlled experiments investigating this compound's stability under varying gastrointestinal pH conditions?

Methodological Answer:
Implement a factorial design with three replicates:

  • Independent Variables : pH (1.5, 4.5, 6.8), temperature (37°C)
  • Dependent Variables : Degradation rate (HPLC), structural changes (FT-IR)
  • Controls : Buffered solutions without this compound, inert disaccharide controls
    Use Arrhenius kinetics to model shelf-life and perform power analysis (α = 0.05, β = 0.2) to ensure sufficient sample size. Include kinetic trapping methods to isolate intermediate degradation products .

Advanced: What analytical approaches resolve contradictions in reported this compound-enzyme binding affinities?

Methodological Answer:

Replicate studies with standardized enzyme sources (e.g., recombinant vs. native).

Compare isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to assess methodological biases.

Perform molecular dynamics simulations to identify confounding factors (e.g., solvation effects).

Conduct meta-analysis using random-effects models, reporting heterogeneity via I² statistics . Address outliers through sensitivity analysis .

Advanced: How to integrate novel findings about this compound's metabolic interactions into existing pathway models?

Methodological Answer:

Map observed effects to KEGG/Reactome pathways using PathWhiz.

Develop Boolean network models incorporating kinetic data (e.g., Vmax, Km).

Validate through knockout mutant comparisons in Arabidopsis thaliana or Saccharomyces cerevisiae.

Address discrepancies via flux balance analysis under varying nutritional constraints (e.g., carbon/nitrogen ratios). Publish negative results to refine pathway annotations .

Key Methodological Principles

  • Data Contradiction Analysis : Use triangulation (experimental replication, computational modeling, meta-analysis) to resolve conflicting findings .
  • Theoretical Integration : Link experimental data to established biochemical theories (e.g., Michaelis-Menten kinetics, Le Chatelier’s principle) in discussion sections .
  • Ethical Compliance : For human microbiota studies, obtain IRB approval and adhere to GDPR for data anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.